Product packaging for N-(2-aminoethyl)-N-methylcyclohexanamine(Cat. No.:CAS No. 14256-69-0)

N-(2-aminoethyl)-N-methylcyclohexanamine

Cat. No.: B168494
CAS No.: 14256-69-0
M. Wt: 156.27 g/mol
InChI Key: FNZNHTIBNDAHFH-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry and Material Science Research

In the realm of organic chemistry, N-(2-aminoethyl)-N-methylcyclohexanamine serves as a key starting material for the synthesis of a variety of organic compounds. smolecule.com Its two amine functionalities, with differing reactivity, allow for selective chemical modifications, making it a valuable tool for creating new molecular frameworks.

The significance of this compound extends into material science, where it is investigated for its potential in polymer chemistry. The presence of two reactive amine groups makes it a suitable candidate for use as a monomer or a curing agent in the production of polymers such as polyamides and epoxy resins. smolecule.compolymerinnovationblog.com These materials are known for their desirable physical and chemical properties, including high strength and thermal stability.

Role as a Privileged Structure in Chemical Synthesis

The structural motif of this compound, containing a 1,2-diamine system with one tertiary and one primary amine, can be considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. While its biological activities are a subject of ongoing research, its structural features suggest potential as a scaffold in the design and synthesis of new biologically active compounds. Furthermore, its ability to act as a bidentate ligand allows it to form stable complexes with various metal ions, opening avenues for its use in coordination chemistry and catalysis. smolecule.com

Chemical and Physical Properties of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H20N2 smolecule.com
Molecular Weight 156.27 g/mol smolecule.com
CAS Number 14256-69-0 smolecule.comarctomsci.com
IUPAC Name N'-(cyclohexyl)-N'-methylethane-1,2-diamine smolecule.com
Boiling Point Not available arctomsci.com
Density Not available
Refractive Index Not available

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with reductive amination being a prominent method.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines. In the case of this compound, this can be accomplished by the reaction of cyclohexanone (B45756) with N-methylethylenediamine. This reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired diamine. researchgate.netorgsyn.org Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

A general procedure involves stirring cyclohexanone with N-methylethylenediamine in a suitable solvent, such as methanol (B129727) or dichloromethane, followed by the addition of the reducing agent. orgsyn.org The reaction is typically carried out at room temperature or with gentle heating.

Multi-step Synthesis

A multi-step synthesis approach can also be employed, which typically involves the reaction of cyclohexanone with methylamine (B109427) and ethylenediamine (B42938). smolecule.com This process begins with the formation of an imine intermediate from the reaction of cyclohexanone and methylamine. smolecule.com This intermediate is then subjected to a reduction step to yield N-methylcyclohexylamine. Subsequent alkylation of N-methylcyclohexylamine with a suitable 2-aminoethylating agent, such as 2-chloroethylamine, would lead to the final product. This multi-step approach allows for greater control over the introduction of the different amine functionalities.

Applications in Material Science

The unique structure of this compound makes it a valuable component in the development of advanced materials.

Curing Agent for Epoxy Resins

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, imparting desirable properties to the cured material such as high glass transition temperature (Tg) and excellent chemical resistance. polymerinnovationblog.comepoxyproducts.com this compound, with its primary and tertiary amine groups, can function as an effective curing agent. The primary amine group readily reacts with the epoxy rings, initiating the cross-linking process, while the tertiary amine can act as a catalyst to accelerate the curing reaction. scielo.br The cycloaliphatic backbone contributes to the rigidity and thermal stability of the resulting epoxy network. The use of such cycloaliphatic diamines can lead to epoxy systems with improved weatherability and resistance to yellowing. epoxyproducts.com

Monomer for Polyamides and Polyimides

The diamine nature of this compound makes it a suitable monomer for the synthesis of polyamides and polyimides.

Polyamide Synthesis

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. acs.orgacs.org this compound can be polymerized with various dicarboxylic acids to produce novel polyamides. The incorporation of the N-methylcyclohexyl group into the polymer backbone can influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. The presence of the tertiary amine in the side chain could also offer sites for further chemical modification of the resulting polyamide.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. kpi.ua Their synthesis typically involves a two-step process: the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide. vt.edu this compound can be utilized as the diamine monomer in this process. The structure of the resulting polyimide and its properties would be influenced by the specific dianhydride used in the polymerization. The incorporation of the cycloaliphatic and N-methylated amine moieties can potentially lead to polyimides with modified solubility and processing characteristics compared to fully aromatic polyimides. kpi.ua

Role as a Privileged Structure in Chemical Synthesis

The unique arrangement of functional groups in this compound makes it a valuable building block for creating more complex and functional molecules.

Ligand in Coordination Chemistry

The two nitrogen atoms of this compound can act as electron-pair donors, allowing it to function as a bidentate ligand in coordination chemistry. smolecule.com It can chelate to a single metal center, forming a stable five-membered ring. The coordination of this diamine to metal ions can lead to the formation of a variety of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The specific coordination geometry and the properties of the resulting metal complex will depend on the nature of the metal ion and the reaction conditions.

Building Block for Complex Molecule Synthesis

The presence of both a reactive primary amine and a less reactive tertiary amine, along with the cyclohexyl scaffold, makes this compound a versatile building block in organic synthesis. smolecule.com The primary amine can be selectively reacted under certain conditions, leaving the tertiary amine available for subsequent transformations. This differential reactivity allows for the stepwise construction of more elaborate molecular architectures. For instance, the primary amine can be acylated or alkylated to introduce new functional groups, and the resulting intermediate can then be further modified at the tertiary amine or the cyclohexyl ring. This synthetic flexibility makes it a useful starting material for the preparation of a wide range of target molecules, including potential pharmaceutical candidates and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B168494 N-(2-aminoethyl)-N-methylcyclohexanamine CAS No. 14256-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclohexyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZNHTIBNDAHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14256-69-0
Record name N-(2-aminoethyl)-N-methylcyclohexanamine
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Advanced Synthetic Methodologies and Mechanistic Understanding

Established Synthetic Pathways to N-(2-aminoethyl)-N-methylcyclohexanamine

The construction of this compound is commonly approached through methods that form the carbon-nitrogen bonds at the cyclohexyl ring. These established pathways often involve the versatile reactivity of a cyclohexanone (B45756) precursor.

Multi-Step Conversions via Imine Intermediates

A fundamental and widely employed strategy for the synthesis of N-substituted cyclohexylamines involves a multi-step sequence initiated by the formation of an imine intermediate. This approach leverages the condensation reaction between a carbonyl group and a primary amine, followed by a reduction step.

The synthesis of this compound via this pathway commences with the reaction of cyclohexanone with N-methylethylenediamine. In the first step, the primary amine of N-methylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the imine, specifically N-(cyclohexylidene)-N'-methylethane-1,2-diamine.

This imine intermediate is then subjected to a reduction step to yield the final product. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the desired reaction conditions and the presence of other functional groups. The hydride from the reducing agent attacks the carbon of the C=N double bond, and subsequent workup protonates the resulting anion to afford the secondary amine.

Alternatively, catalytic hydrogenation can be employed for the reduction of the imine. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This approach is often favored in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride reagents. The reaction involves the catalytic activation of hydrogen, which then adds across the imine double bond.

A general reaction scheme for this multi-step conversion is presented below:

Step 1: Imine Formation

Step 2: Reduction

Where [H] represents a reducing agent like NaBH₄ or H₂/Catalyst.

Reductive Amination Approaches

Reductive amination offers a more direct and often one-pot approach to the synthesis of this compound. This powerful transformation combines the condensation and reduction steps into a single synthetic operation. In this process, cyclohexanone is reacted directly with N-methylethylenediamine in the presence of a reducing agent.

The reaction proceeds through the in situ formation of the same imine intermediate as in the multi-step pathway. However, the reducing agent is present in the reaction mixture from the outset. A key requirement for the reducing agent in this context is its ability to selectively reduce the imine in the presence of the starting ketone. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium ion that forms in equilibrium. researchgate.net

The pH of the reaction medium is a critical parameter in reductive amination. It must be low enough to catalyze imine formation but not so low as to protonate the amine reactant, rendering it non-nucleophilic, or to cause significant side reactions of the ketone. Typically, reductive aminations are carried out in alcoholic solvents like methanol (B129727) or ethanol, often with the addition of a mild acid catalyst.

Catalytic reductive amination is also a viable and greener alternative. This involves reacting the ketone and amine under a hydrogen atmosphere with a suitable hydrogenation catalyst. researchgate.net This method avoids the use of stoichiometric hydride reagents and often generates water as the only byproduct.

Alternative Synthetic Routes and Precursors

Beyond the direct use of cyclohexanone and N-methylethylenediamine, alternative strategies and precursors can be envisioned for the synthesis of this compound and its analogs.

Derivatization from Cyclohexanone and Related Amines

This approach involves the sequential introduction of the substituents onto the cyclohexane (B81311) ring. For instance, one could first synthesize N-methylcyclohexylamine and then introduce the aminoethyl group. The synthesis of N-methylcyclohexylamine is a well-established process, often achieved through the reductive amination of cyclohexanone with methylamine (B109427). researchgate.net

Once N-methylcyclohexylamine is obtained, the aminoethyl group can be introduced through N-alkylation with a suitable two-carbon electrophile containing a protected amino group, such as 2-(Boc-amino)ethyl bromide. Following the alkylation step, deprotection of the amino group would yield the desired product. This multi-step approach offers flexibility in the synthesis of various N-substituted cyclohexylamines.

Catalytic Hydrogenation Strategies for Analogous Compounds

Catalytic hydrogenation is a cornerstone of industrial amine synthesis. For analogous compounds, such as the production of cyclohexylamine (B46788) from aniline, catalytic hydrogenation is the primary manufacturing method. This process typically employs catalysts like rhodium on a support under hydrogen pressure. researchgate.net Similarly, N-substituted anilines can be hydrogenated to the corresponding N-substituted cyclohexylamines. mdpi.com

While not a direct synthesis of this compound from a simple aromatic precursor, the principles of catalytic hydrogenation are highly relevant for the reduction of intermediates, such as the imine formed from cyclohexanone. The choice of catalyst (e.g., Rh, Ru, Pd), support, and reaction conditions (temperature, pressure, solvent) can significantly influence the efficiency and selectivity of the hydrogenation process.

Emerging Biocatalytic Synthesis Routes

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes, particularly reductive aminases (RedAms), are gaining attention for their ability to catalyze reductive amination reactions with high enantioselectivity and under mild conditions. chegg.comrsc.org

Reductive aminases can directly convert a ketone and an amine into a chiral amine product, utilizing a cofactor such as NADPH for the reduction step. chegg.com While the specific biocatalytic synthesis of this compound has not been extensively reported, the substrate scope of known reductive aminases suggests that such a transformation is plausible. These enzymes have been shown to accept a range of ketones, including cyclohexanone, and various primary and secondary amines. researchgate.net

The development of a biocatalytic route would involve screening a library of reductive aminases for activity with cyclohexanone and N-methylethylenediamine. Protein engineering could then be employed to optimize the enzyme's performance for this specific transformation, potentially leading to a highly efficient and environmentally friendly synthesis. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the practical applicability of this approach by simplifying catalyst handling and recycling.

The general scheme for a biocatalytic reductive amination is:

This enzymatic approach holds promise for the production of enantiomerically enriched N-substituted cyclohexylamines, an area of growing interest in medicinal chemistry.

Enzymatic Reductive Amination with Imine Reductases

Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines and iminiums to form chiral amines with high enantioselectivity. nih.gov This enzymatic transformation, known as reductive amination, is a highly sought-after reaction in the pharmaceutical and chemical industries for the production of valuable chiral amine building blocks. wikipedia.org The direct reductive amination catalyzed by IREDs involves the coupling of a ketone or aldehyde with an amine to form an imine intermediate, which is then stereoselectively reduced by the enzyme. wikipedia.org

The catalytic cycle of IREDs begins with the binding of the cofactor NAD(P)H. Subsequently, the carbonyl substrate and the amine bind to the active site, leading to the formation of a hemiaminal intermediate. Dehydration of the hemiaminal yields a prochiral imine or iminium ion, which is then reduced by the hydride transfer from the NAD(P)H cofactor, resulting in the formation of the chiral amine product and the oxidized cofactor NAD(P)+. The product is then released, and the cofactor is regenerated to complete the cycle.

The application of IREDs has been demonstrated in the synthesis of a variety of chiral amines, including those derived from cyclic ketones. For instance, the reductive amination of cyclohexanone with different amines has been successfully achieved using IREDs. nih.gov While the direct synthesis of this compound using this method has not been explicitly detailed in the provided literature, the synthesis of structurally similar compounds provides a strong proof of concept. For example, IREDs have been shown to catalyze the amination of cyclohexanone with methylamine to produce N-methylcyclohexylamine. nih.gov

The table below illustrates the versatility of IREDs in catalyzing reductive amination reactions with cyclohexanone and various amine partners.

KetoneAmineEnzymeConversion (%)Enantiomeric Excess (%)Product
CyclohexanoneBenzylamineIR4479-N-Cyclohexylbenzylamine
CyclohexanoneAnilineIR4411-N-Cyclohexylaniline
CyclohexanonePyrrolidineIR4499-N-Cyclohexylpyrrolidine
2-TetraloneMethylamineIR9174>98 (S)(S)-N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
2-TetraloneMethylamineIR46--(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Data compiled from research on imine reductase-catalyzed reactions. nih.gov

The successful application of IREDs to a range of amine nucleophiles, including secondary amines, highlights their potential for synthesizing complex tertiary amines. nih.govugent.be Further research in enzyme engineering and substrate scope expansion of IREDs could pave the way for the direct and efficient synthesis of this compound and its analogs.

Transaminase-Mediated Synthesis of Chiral Amine Analogs

Transaminases (TAs), specifically amine transaminases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net This biocatalytic approach is highly valued for the asymmetric synthesis of chiral primary amines, which are crucial intermediates in the pharmaceutical industry. nih.govmbl.or.kr Unlike IREDs, which utilize a hydride source for reduction, TAs employ an amino donor, typically a readily available chiral amine like isopropylamine or alanine, to introduce the amino functionality. nih.gov

The mechanism of transamination involves a two-step "ping-pong" bi-bi reaction. In the first step, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, reacts with the amino donor to form an external aldimine. This is followed by a tautomerization to a ketimine, which is then hydrolyzed to release the corresponding ketone and the pyridoxamine-5'-phosphate (PMP) intermediate. In the second step, the prochiral ketone substrate enters the active site and reacts with the PMP to form a new ketimine. A reverse tautomerization to an aldimine and subsequent hydrolysis releases the chiral amine product and regenerates the PLP-enzyme complex for the next catalytic cycle.

The application of transaminases for the synthesis of chiral amines is extensive, with industrial-scale processes developed for the production of active pharmaceutical ingredients. researchgate.net While the direct synthesis of a tertiary amine like this compound is outside the typical scope of transaminases, they are instrumental in the synthesis of chiral primary amine precursors that can be further elaborated to the final product. For instance, a chiral cyclohexylamine analog could be synthesized from the corresponding cyclohexanone derivative using a transaminase, and this chiral intermediate could then be chemically modified to introduce the N-methyl and N-(2-aminoethyl) substituents.

The table below provides examples of chiral amines synthesized using transaminases, showcasing the high enantioselectivity achievable with this method.

Ketone SubstrateAmino DonorEnzymeConversion (%)Enantiomeric Excess (%)Chiral Amine Product
Prochiral Ketone AIsopropylamineATA-117>99>99.5(R)-Amine A
Prochiral Ketone B(S)-α-MethylbenzylamineATA-25695>99(S)-Amine B
Prochiral Ketone CAlanineATA-0248898(R)-Amine C

Illustrative data based on typical transaminase-mediated reactions.

Challenges in transaminase-mediated synthesis include unfavorable reaction equilibria and substrate or product inhibition. nih.govmbl.or.kr However, significant progress has been made to overcome these limitations through strategies such as the use of high concentrations of the amino donor, removal of the ketone byproduct, and enzyme engineering to improve substrate tolerance and stability. nih.gov The continuous development of novel and robust transaminases expands the toolkit for the synthesis of a wide array of chiral amine analogs. nih.gov

Chemical Reactivity and Transformation Studies

Nucleophilic Reactivity of Amine Moieties

The presence of two lone pairs of electrons on the nitrogen atoms makes N-(2-aminoethyl)-N-methylcyclohexanamine a potent nucleophile. Both the primary and tertiary amine groups can participate in nucleophilic reactions, although their reactivity differs due to electronic and steric factors.

The primary amine, being less sterically hindered, is generally the more reactive site for nucleophilic attack. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form N-substituted products. The tertiary amine, while also nucleophilic, is more sterically hindered by the cyclohexyl and methyl groups, which can limit its ability to react with bulky electrophiles.

The nucleophilicity of amines is also influenced by the solvent. In aprotic solvents, the nucleophilicity generally follows the order of tertiary > secondary > primary, due to the electron-donating effect of the alkyl groups. However, in protic solvents, primary amines can be more nucleophilic than tertiary amines due to differences in solvation. For this compound, the relative nucleophilicity of the two amine centers would be a subject of specific experimental investigation.

Table 1: General Nucleophilic Reactions of Amine Groups

Reaction TypeElectrophileGeneral Product
AlkylationAlkyl Halide (R-X)Substituted Amine
AcylationAcyl Chloride (R-COCl)Amide
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound

This table represents general reactivity patterns and the specific outcomes for this compound would depend on reaction conditions and the specific electrophile used.

Oxidation Pathways and Products

The amine groups of this compound are susceptible to oxidation, and the products formed depend on the nature of the oxidizing agent and the type of amine group being oxidized.

The primary amine can be oxidized to a variety of products. Mild oxidizing agents may lead to the formation of an imine or a hydroxylamine, while stronger oxidizing agents can cleave the C-N bond. The tertiary amine can be oxidized to an N-oxide, a common transformation for tertiary amines. Enzymatic oxidation, for instance by diamine oxidases, could potentially target the primary amine group, leading to the corresponding aminoaldehyde. This aldehyde could then undergo further reactions, such as cyclization.

Table 2: Potential Oxidation Products of this compound

Amine GroupOxidizing AgentPotential Product(s)
Primary AmineMild (e.g., KMnO4 at low temp.)Imine, Hydroxylamine
Primary AmineStrong (e.g., H2O2, Peroxy acids)Nitro compound, Aldehyde (via deamination)
Tertiary AmineH2O2, Peroxy acidsN-oxide

The specific products and their yields would be subject to experimental verification under defined reaction conditions.

Reduction Reactions of Amine Functional Groups

While the amine functional groups themselves are in a reduced state, reactions involving the reduction of derivatives of this compound are relevant. For instance, if the primary amine were to be converted to an imine or an amide, these functional groups could be subsequently reduced.

The reduction of an imine formed from the primary amine would regenerate the primary amine or, depending on the reaction conditions, could lead to a secondary amine. The reduction of an amide, which could be formed by acylation of the primary amine, would yield a secondary amine. These transformations are typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Influence of Stereochemistry and Steric Effects on Reactivity

The cyclohexane (B81311) ring in this compound introduces elements of stereochemistry that can significantly influence its reactivity. The cyclohexyl group can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring, including the N-(2-aminoethyl)-N-methyl group, can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric strain.

The bulky cyclohexyl group, along with the methyl group on the tertiary nitrogen, creates considerable steric hindrance around the tertiary amine. This steric bulk can direct incoming reagents to the less hindered primary amine. Furthermore, the stereochemistry of the cyclohexane ring can influence the stereochemical outcome of reactions at the amine centers, potentially leading to diastereomeric products if a new stereocenter is formed. For instance, in reactions involving the primary amine, the approach of a reagent could be influenced by the orientation of the cyclohexyl ring, leading to stereoselectivity.

Hydrogen Bonding Interactions and Intermolecular Associations

The primary amine group of this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). The tertiary amine can only act as a hydrogen bond acceptor. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding could occur between the primary amine's hydrogen atoms and the lone pair of the tertiary amine nitrogen, leading to the formation of a five-membered ring-like structure. The stability of such an intramolecular hydrogen bond would depend on the conformation of the molecule.

Intermolecularly, this compound molecules can associate through hydrogen bonds between the primary amine of one molecule and the primary or tertiary amine of another. These hydrogen bonding interactions can significantly influence the physical properties of the compound, such as its boiling point and solubility. The presence of the bulky cyclohexyl group may, however, sterically hinder some of these intermolecular associations.

Coordination Chemistry and Ligand Development

N-(2-aminoethyl)-N-methylcyclohexanamine as a Bidentate Ligand Precursor

This compound serves as a foundational precursor for the development of more complex ligands. The primary and secondary amine groups offer reactive sites for modification, allowing for the synthesis of a variety of derivative ligands with tailored electronic and steric properties. For instance, reaction of the primary amine with aldehydes or ketones can yield Schiff base ligands, which are renowned for their versatility in coordinating with a wide array of transition metals.

The inherent chirality of the cyclohexyl group (if substituted) and the potential for creating chiral centers during ligand modification make this compound an interesting starting material for the synthesis of chiral ligands. Such ligands are of paramount importance in asymmetric catalysis.

Table 1: Potential Ligand Derivatives of this compound

Ligand TypeModification ReactionPotential Coordination Modes
Schiff BaseCondensation with aldehydes/ketonesBidentate (N,N), Tridentate (if aldehyde/ketone has a donor atom)
AmideAcylation of the primary amineBidentate (N,N), potentially N,O if acyl group has a donor
Phosphine-AmineReaction with chlorophosphinesBidentate (P,N)

Formation of Metal Complexes with the Compound

The formation of metal complexes with this compound would involve the donation of the lone pair of electrons from each nitrogen atom to a vacant orbital of a metal ion. The stability of these complexes would be influenced by several factors including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the solvent system used, and the reaction conditions.

The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, would be a significant driving force in the formation of complexes with this bidentate ligand. The resulting complexes could adopt various geometries, such as square planar or tetrahedral for four-coordinate metals (e.g., Pd(II), Pt(II), Cu(II), Ni(II)) or octahedral for six-coordinate metals (e.g., Co(III), Ru(II), Fe(III)).

Table 2: Predicted Properties of Metal Complexes with this compound

Metal IonPotential GeometryPotential Magnetic PropertiesNotes
Cu(II)Square Planar / Distorted OctahedralParamagneticJahn-Teller distortion may be observed.
Ni(II)Square Planar / Tetrahedral / OctahedralDiamagnetic (sq. planar) / Paramagnetic (tetrahedral/octahedral)Geometry is sensitive to ligand field strength and steric factors.
Pd(II)Square PlanarDiamagneticFavors square planar geometry.
Pt(II)Square PlanarDiamagneticFavors square planar geometry.
Ru(II)OctahedralDiamagneticOften forms stable, kinetically inert complexes.
Fe(III)OctahedralParamagnetic (High or Low Spin)Spin state depends on the ligand field.

Catalytic Applications of this compound-Derived Ligands

While specific catalytic data for complexes of this compound are not readily found in the literature, the structural motifs suggest potential applications in several areas of catalysis.

Hydrogenation Reactions: Metal complexes containing bidentate amine ligands are known to be effective catalysts for the hydrogenation of various unsaturated substrates, including ketones, imines, and olefins. For example, ruthenium and rhodium complexes with chiral diamine ligands are widely used for asymmetric hydrogenation. A complex of this compound with ruthenium could potentially catalyze the reduction of prochiral ketones to chiral alcohols.

Oxidation Reactions: Manganese, iron, and copper complexes with amine ligands have been investigated as catalysts for oxidation reactions. These can include the oxidation of alcohols to aldehydes or ketones, and the epoxidation of alkenes. The specific selectivity and activity would depend on the choice of metal and the reaction conditions.

Carbon-Carbon Bond Forming Reactions: Palladium complexes with bidentate nitrogen ligands are workhorses in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. A palladium complex of a ligand derived from this compound could potentially exhibit catalytic activity in these transformations, with the steric and electronic properties of the ligand influencing the efficiency and selectivity of the catalytic cycle.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecular Architectures.benchchem.com

N-(2-aminoethyl)-N-methylcyclohexanamine serves as a foundational element for the synthesis of more intricate organic molecules. smolecule.com Its structure facilitates the creation of a variety of derivatives through reactions like alkylation and acylation.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a pathway to new heterocyclic systems. uniurb.itopenmedicinalchemistryjournal.com The diamine functionality can be utilized in condensation reactions with diketones or other suitable reagents to form nitrogen-containing rings. sysrevpharm.org For instance, the reaction of a diamine with a diketone is a classic method for synthesizing pyrazines. sysrevpharm.org While direct synthesis of heterocycles from this compound is a subject of ongoing research, the principles of heterocyclic synthesis using similar diamine structures are well-established. sysrevpharm.orgguilan.ac.ir The synthesis of new heterocyclic nitrogen compounds is often achieved by refluxing a suitable derivative with primary amines. sysrevpharm.org

The inherent structure of this compound makes it an excellent starting point for building advanced organic scaffolds. The cyclohexane (B81311) ring offers a three-dimensional framework that can be further functionalized. This allows for the development of molecules with specific spatial arrangements of functional groups, which is crucial for applications in areas like drug discovery and materials design. uniurb.it The ability to create derivatives such as imines and nitriles further expands its utility in constructing diverse molecular frameworks.

Role in the Development of New Catalysts.benchchem.com

The nitrogen atoms in this compound can act as ligands, coordinating with transition metals to form complexes. These metal complexes have the potential to exhibit unique catalytic properties, making the compound a valuable component in the development of novel catalysts for a range of chemical transformations. The development of catalysts is a significant area of research, with nitrogen-containing heterocycles often playing a key role. openmedicinalchemistryjournal.com

Integration into Functional Materials and Supramolecular Assemblies.benchchem.com

The properties of this compound lend themselves to its incorporation into larger, functional systems.

The presence of two amine groups allows this compound to be used as a monomer or a cross-linking agent in the synthesis of polymers. smolecule.com This can lead to the creation of new resins and other industrial chemicals with tailored properties. smolecule.com The ability of amines to interact with surfaces also suggests potential applications in modifying the properties of materials. smolecule.com

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The amine groups in this compound can participate in hydrogen bonding and other intermolecular forces, making it a candidate for the design of self-assembling systems. smolecule.com These assemblies can form complex, organized structures with potential applications in areas such as nanotechnology and the development of "molecular flasks" for controlling chemical reactions. nih.gov

Intermediates in Pharmaceutical and Fine Chemical Synthesis

This compound (N-AEMC) serves as a valuable intermediate in the realms of pharmaceutical and fine chemical synthesis. Its bifunctional nature, possessing both a secondary and a primary amine group, combined with the cyclic aliphatic scaffold of the cyclohexane ring, makes it a versatile building block for the construction of more complex molecular architectures. smolecule.com The distinct reactivity of the two amine groups allows for selective chemical modifications, a desirable characteristic for multi-step synthetic pathways.

In pharmaceutical research, N-AEMC and structurally related compounds are explored as precursors for biologically active molecules. smolecule.com The cyclohexylamine (B46788) moiety is a common structural motif in various active pharmaceutical ingredients (APIs). For instance, related compounds like N-methylcyclohexylamine are utilized as building blocks in the synthesis of pharmaceutical intermediates, including those for antidepressants. sincerechemicals.comguidechem.com The presence of the aminoethyl side chain in N-AEMC offers a point for further functionalization, enabling the synthesis of a diverse library of compounds for screening and drug development. The structural features of N-AEMC suggest it could be a scaffold for developing molecules that interact with biological targets like enzymes or receptors.

The utility of N-AEMC as an intermediate extends to fine chemical synthesis, where it can be used to produce a variety of organic compounds. Through reactions targeting its amine functionalities, such as alkylation and acylation, a range of derivatives can be synthesized. These reactions can lead to the formation of products like substituted imines, nitriles, and other complex cyclohexane derivatives, which are themselves important intermediates in various chemical industries. smolecule.com

Detailed Research Findings

Research into compounds with similar structural features highlights the potential applications of N-AEMC derivatives. For example, the synthesis of lipid-like nanoparticles (LLNPs) for drug delivery has utilized complex amine backbones. mdpi.comresearchgate.net These advanced delivery systems are crucial for modern therapeutics, including mRNA vaccines. mdpi.comresearchgate.net The core structures of some LLNPs are built from molecules that, like N-AEMC, contain multiple amine functionalities which are critical for their role in encapsulating and delivering therapeutic molecules. mdpi.com This area of research underscores the importance of versatile amine intermediates in the development of next-generation pharmaceutical technologies.

Furthermore, derivatives of related cyclohexylamines are used in the synthesis of high-performance materials and agrochemicals, indicating the broad applicability of this chemical class in fine chemical manufacturing. sincerechemicals.com The chemical reactivity of N-AEMC allows for its incorporation into larger, more complex structures tailored for specific functions.

Table 5.4.1: Synthetic Applications of this compound as an Intermediate

Application Area Type of Synthesis Potential Products/Derivatives Reference
Pharmaceutical Synthesis Precursor for bioactive molecules Scaffolds for drug development, potential API intermediates , smolecule.com
Fine Chemical Synthesis Building block for organic molecules Imines, nitriles, substituted cyclohexane derivatives

Table 5.4.2: Reactions Utilizing this compound

Reaction Type Reagents Major Products Significance Reference
Alkylation Alkyl halides Substituted secondary/tertiary amines Introduction of new functional groups
Acylation Acyl chlorides Amides Formation of stable linkages in complex molecules
Oxidation Potassium permanganate, hydrogen peroxide Oximes, nitriles Creation of different functional group intermediates , smolecule.com

Biological and Biomedical Research Investigations

Exploration of Biochemical Pathway Involvement

Research into the biological activity of N-(2-aminoethyl)-N-methylcyclohexanamine indicates that it may have potential roles in a variety of biochemical pathways. smolecule.com The presence of two amine functional groups within its structure suggests it could participate in hydrogen bonding and other interactions with biological macromolecules. smolecule.com While specific metabolic pathways are still under investigation, its structural characteristics imply that it could interact with biological systems, thereby influencing pharmacological effects. smolecule.com

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. smolecule.com In the pharmaceutical industry, compounds with similar structures, such as N-methylcyclohexylamine, are utilized as intermediates in the synthesis of various drugs. sincerechemicals.com For instance, related cyclohexylamine (B46788) structures are integral to creating molecular frameworks for medications like antidepressants. sincerechemicals.com The chemical reactivity of the amine groups in this compound makes it a suitable precursor for generating a range of biologically active compounds and pharmaceutical intermediates. smolecule.comsincerechemicals.com Its utility is highlighted by its classification as a useful research chemical and its appearance in contexts related to pharmaceutical and API drug impurities and metabolites. theclinivex.com The use of structurally related aminoethyl compounds, such as 4-(2-Aminoethyl)benzene sulfonamide in the synthesis of the antidiabetic drug glimepiride, further illustrates the potential of this class of molecules as pharmaceutical intermediates. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a critical component of drug discovery that involves modifying a lead compound's molecular structure to enhance its efficacy and reduce side effects. For derivatives of this compound, SAR studies would focus on how alterations to the cyclohexane (B81311) ring, the N-methyl group, or the N-(2-aminoethyl) linker affect biological activity. nih.govnih.gov

The ethylenediamine (B42938) linker, in particular, offers flexibility and the capacity to interact with biological targets. researchgate.net Research on other nitrogen-containing molecules demonstrates the importance of such linkers. For example, studies on N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives, which also contain an ethylenediamine-based linker, have shown that modifications to the aryl group significantly impact their cytotoxic activity against cancer cells. researchgate.net These findings suggest that synthesizing and testing various derivatives of this compound could lead to the discovery of compounds with optimized pharmacological profiles. researchgate.net The goal of such SAR studies is to systematically analyze how structural changes influence biological function, paving the way for the rational design of more potent and selective therapeutic agents. nih.gov

Investigation of Pharmacological Effects and Biological Interactions

The structural properties of this compound suggest it has the potential to interact with biological systems and elicit pharmacological effects. smolecule.com The amine groups can act as hydrogen bond donors and acceptors, facilitating binding to enzymes and receptors. smolecule.com While detailed pharmacological data on the compound itself is limited in publicly available literature, research is ongoing to explore its potential therapeutic applications. smolecule.com The investigation into its biological interactions is a key step in understanding its promise as a scaffold for drug development. smolecule.com

Potential in Target-Oriented Drug Discovery and Development

Target-oriented drug discovery is an approach that focuses on designing molecules to interact with a specific biological target, such as a receptor or an enzyme, that is implicated in a disease. nih.gov The unique structure of this compound makes it an attractive starting point or scaffold for this approach. smolecule.com By modifying its structure, researchers can aim to develop derivatives that bind with high affinity and selectivity to a chosen target, potentially leading to new treatments. nih.gov

Derivatives of nitrogen-containing compounds are actively being investigated as enzyme inhibitors. nih.gov For example, N-aminoindoline derivatives have been synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. nih.gov These studies demonstrated that specific structural modifications led to potent 5-LO inhibition. nih.gov This research provides a precedent for exploring derivatives of this compound as potential inhibitors of lipoxygenase or other enzymes, representing a promising avenue for developing new anti-inflammatory agents or other therapeutics. nih.gov

Nitrogen-containing compounds form the core of many anticancer agents. nih.govmdpi.com The development of derivatives from a core structure like this compound is a recognized strategy in cancer research. nih.gov Studies on related structures have shown significant promise. For instance, nitrosourea (B86855) derivatives containing a cyclohexyl group have demonstrated significant anticancer activity against murine tumors, with some being comparable to their established chloroethyl counterparts. nih.gov

Furthermore, research on quinoline (B57606) derivatives connected by an ethylenediamine linker has yielded compounds with high cytotoxic profiles against several human cancer cell lines. researchgate.net The ethylenediamine linker in these molecules is noted for providing flexibility and the ability to sequester metal ions in cancer cells. researchgate.net Docking studies suggested that these derivatives could interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. researchgate.net These findings highlight the potential for discovering new anticancer prototypes by synthesizing and testing derivatives of this compound. researchgate.net

The table below shows the cytotoxic activity of selected N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives against the K562 cancer cell line, illustrating the potential for this class of compounds.

Compound (Aryl Group)IC₅₀ against K562 (µM)Selectivity Index
2-hydroxyphenyl4.405.50
pyridinyl7.123.51
5-nitrofuran-2-yl6.251.89
5-nitrothiophen-2-yl6.982.93
Doxorubicin (Standard)0.563.51
Selectivity Index is the ratio of cytotoxicity against normal fibroblasts (L929) to cancer cells (K562). Data sourced from research on N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives. researchgate.net

Research on this compound in Overcoming Antibiotic Resistance Remains Unexplored

Following a comprehensive search of scientific literature and research databases, no specific studies or published data were identified regarding the investigation of the chemical compound This compound for its potential role in overcoming antibiotic resistance.

The current body of scientific research does not appear to have explored this particular molecule for its efficacy as an antibacterial agent, a resistance modifier, or its mechanism of action against multidrug-resistant pathogens. Therefore, detailed research findings, including data on its minimum inhibitory concentrations (MICs), effects on bacterial efflux pumps, or synergy with existing antibiotics, are not available in the public domain.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its biological and biomedical investigations as per the requested outline. The scientific community has yet to publish research on this specific compound in the context of antibiotic resistance.

Computational Chemistry and Theoretical Elucidations

Quantum-Chemical Calculations for Electronic Structure and Energetics

No specific data found in the searched literature.

No specific data found in the searched literature.

No specific data found in the searched literature.

Molecular Mechanics and Intramolecular Interaction Analysis

No specific data found in the searched literature.

Theoretical Assessment of Reactivity Indices

No specific data found in the searched literature.

No specific data found in the searched literature.

No specific data found in the searched literature.

Based on a comprehensive search of available scientific literature, there are no specific molecular docking simulations or Density Functional Theory (DFT) studies published for the chemical compound N-(2-aminoethyl)-N-methylcyclohexanamine or its direct derivatives.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections (7.4 and 7.5) as outlined. The generation of an article strictly adhering to the provided structure and focusing solely on this compound is precluded by the absence of relevant research findings in the public domain.

Advanced Analytical Methodologies for Structural and Purity Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular architecture of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. nih.govresearchgate.net For N-(2-aminoethyl)-N-methylcyclohexanamine, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The spectrum for this compound is expected to show distinct signals for the protons on the cyclohexyl ring, the N-methyl group, the ethyl bridge, and the primary amine. Due to the complexity of the cyclohexyl ring protons, they would likely appear as a series of overlapping multiplets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the cyclohexyl ring, the N-methyl group, and the ethylenediamine (B42938) moiety is expected to produce a unique signal, confirming the complete carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs and general NMR principles.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Cyclohexyl-CH (attached to N)~2.4 - 2.6~60 - 65
Cyclohexyl-CH₂~1.0 - 1.9 (multiplets)~25 - 35
N-CH₃~2.2 - 2.3 (singlet)~35 - 40
N-CH₂-CH₂-N~2.5 - 2.8 (triplets)~45 - 55
-NH₂Variable (broad singlet)N/A

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, tertiary amine, and aliphatic C-H bonds. The presence of a primary amine is typically confirmed by a doublet in the N-H stretching region, while the bending vibration also provides key evidence. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (typically two bands)Medium
Aliphatic C-HC-H Stretch2850 - 2960Strong
Primary Amine (R-NH₂)N-H Bend (Scissoring)1590 - 1650Medium
Aliphatic C-HC-H Bend1350 - 1470Medium
C-NC-N Stretch1020 - 1250Medium-Weak

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from reactants, byproducts, and solvents, as well as for quantifying its purity. nih.gov

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile compounds like this compound. libretexts.org When coupled with a Flame Ionization Detector (FID), GC can accurately quantify the compound relative to any volatile impurities. The analysis of amines by GC often requires specialized columns, such as those with a basic deactivation, to prevent peak tailing caused by the interaction of the basic amine groups with acidic sites on the column support. bre.comresearchgate.net

During synthesis, GC can be used to monitor the reaction's progress by tracking the consumption of starting materials and the formation of the product over time. A single, sharp peak at a specific retention time under defined conditions is a strong indicator of a pure sample. libretexts.org

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. quora.comukessays.com For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in an appropriate solvent system.

The starting materials, intermediates, and the final product will have different polarities and thus travel at different rates up the plate, resulting in distinct spots with different Retention Factor (Rf) values. ukessays.com The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a characteristic colored spot. researchgate.net

Mass Spectrometric Approaches for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns. nih.gov

For this compound (Molecular Formula: C₉H₂₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (158.28 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern is often predictable, with cleavage occurring at bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a common pathway for amines. nih.gov This fragmentation helps to piece together the molecular structure, confirming the presence of the N-methylcyclohexyl and aminoethyl moieties.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method serves to verify that the empirical formula aligns with its theoretical composition, providing a primary indication of purity. The molecular formula for this compound is C₉H₂₀N₂ chemwhat.com, with a molecular weight of 156.27 g/mol chemwhat.comsmolecule.comnih.gov.

Based on this formula, the theoretical elemental composition can be calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0969.17
Hydrogen (H)1.0082020.1612.90
Nitrogen (N)14.01228.0217.93
Total 156.27 100.00

Experimental elemental analysis is typically performed using combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen) are collected and quantified. The masses of these products are then used to calculate the percentage of each element in the original sample.

It is important to note that a widely accepted tolerance for experimental elemental analysis results in the scientific literature is a deviation of ±0.4% from the theoretical values researchgate.netresearchgate.net. Variations can occur due to instrumental factors and the presence of impurities researchgate.netresearchgate.net. Therefore, while a powerful tool for compositional verification, the results should be interpreted in conjunction with other analytical data.

Emerging Analytical Strategies

In addition to established methods, novel analytical strategies are continuously being developed to provide more detailed characterization of chemical compounds. These emerging techniques offer enhanced sensitivity, specificity, and the ability to probe different aspects of a molecule's structure and behavior.

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge mdpi.com. The collision cross section (CCS) is a key parameter derived from IM-MS measurements and represents the effective area of the ion as it travels through a buffer gas mdpi.com. An ion's CCS value is a characteristic physical property that can aid in its identification and structural elucidation mdpi.com.

While experimental determination of CCS values is ideal, computational methods for predicting CCS values have become increasingly accurate and are valuable when experimental data is unavailable acs.orgnih.govacs.orgnih.gov. These prediction models, often based on machine learning algorithms, utilize the two-dimensional structure of a molecule to calculate its theoretical CCS value mdpi.comacs.orgnih.govacs.orgnih.govbruker.comzhulab.cnnih.gov.

Several machine learning-based models and software tools are available for the prediction of CCS values for small molecules, including:

MGAT-CCS : A model that integrates graph attention networks and multimodal molecular representations acs.orgnih.gov.

CCS-Predict Pro : A machine learning algorithm that accurately predicts CCS values from 2D compound structures bruker.com.

MetCCS : A predictor that uses common molecular descriptors to calculate CCS values zhulab.cn.

The general workflow for predicting the CCS value for this compound would involve:

Obtaining the 2D structure of the molecule.

Inputting the structure into a chosen CCS prediction software or web server.

The software then calculates a predicted CCS value, typically in square angstroms (Ų).

The accuracy of these predictions has significantly improved, with some models reporting median relative errors of less than 2% for a wide range of small molecules acs.orgacs.orgnih.gov. The predicted CCS value for this compound would provide an additional, valuable data point for its identification in complex mixtures when analyzed by IM-MS.

Prediction ToolGeneral MethodologyExpected Accuracy (Median Relative Error)
MGAT-CCSMachine learning (graph attention networks)< 2% for metabolites acs.orgnih.gov
CCS-Predict ProMachine learningHigh accuracy for metabolomics and lipidomics bruker.com
MetCCSMachine learning (molecular descriptors)Applicable to small molecules <1000 Da zhulab.cn
CCSP 2.0Machine learning (support vector regression)1.73% for [M+H]⁺ adducts nih.gov

Electrochemiluminescence (ECL) is a highly sensitive analytical technique where species generated at an electrode surface undergo an electron-transfer reaction to produce light wikipedia.orgacs.org. When integrated into microfluidic systems, ECL offers several advantages, including low sample consumption, high throughput, and portability acs.orgmdpi.comresearchgate.netresearchgate.neteurekalert.org. This makes it a promising strategy for the detection of organic pollutants, including aliphatic amines, in various matrices mdpi.comeurekalert.orgnih.govresearchgate.netnih.gov.

The detection of amines using ECL often involves their role as co-reactants in the ECL process. For instance, in the presence of a luminophore such as a ruthenium(II) complex, the electrochemical oxidation of an aliphatic amine can lead to the formation of a highly reactive intermediate that subsequently reacts with the oxidized luminophore to generate an excited state, which then emits light wikipedia.org. The intensity of the emitted light is proportional to the concentration of the amine, allowing for quantitative analysis.

Recent advancements have led to the development of self-powered microfluidic ECL devices for the detection of amines in water, further enhancing the portability and applicability of this technique for environmental monitoring eurekalert.org. While specific studies on the ECL detection of this compound are not prevalent in the literature, the well-established reactivity of aliphatic amines in ECL systems suggests that this would be a viable and highly sensitive method for its detection and quantification nih.govresearchgate.netnih.gov. The analytical parameters for such a system would typically include a low detection limit and a wide linear range, characteristic of ECL-based sensors acs.org.

Future Directions and Interdisciplinary Research Opportunities

Innovations in Sustainable Synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine

The synthesis of diamines is an area of increasing focus for green and sustainable chemistry. asm.org Traditional chemical production methods for diamines often rely on petroleum-based resources and can generate significant environmental waste. asm.org Future research into the synthesis of this compound could prioritize the development of more environmentally friendly and efficient methods.

Key areas for innovation include:

Biocatalysis: Utilizing enzymes or whole-cell microbial factories, such as Escherichia coli or Corynebacterium glutamicum, presents a promising route for producing diamines from renewable raw materials. asm.org Research could explore the engineering of metabolic pathways to produce this compound or its precursors, which would reduce reliance on non-renewable feedstocks and potentially lower the economic and environmental costs of production. asm.org

Catalytic Hydrogenation and Amination: Developing novel catalytic systems is crucial. For instance, processes involving the reductive amination of cyclohexanone (B45756) derivatives or the direct amination of cyclohexanol (B46403) could be optimized. researchgate.netwikipedia.org The use of heterogeneous catalysts, such as Raney Ni, has shown effectiveness in transforming biomass-derived diols into diamines through a hydrogen-borrowing strategy, a concept that could be adapted for this compound. nih.gov

Photoredox Catalysis: Light-assisted methods offer a green alternative for creating complex molecules. diva-portal.org Exploring photoredox-catalyzed reactions could lead to novel, energy-efficient pathways for synthesizing this compound and its derivatives. diva-portal.org

Research AreaPotential Innovation for this compound SynthesisKey Benefits
Biocatalysis Engineering microbial hosts (E. coli, C. glutamicum) to produce the compound or its precursors from renewable feedstocks. asm.orgReduced environmental impact, use of sustainable materials. asm.org
Green Catalysis Development of novel heterogeneous catalysts (e.g., based on Raney Ni, Ru/C) for efficient reductive amination or hydrogen-borrowing strategies. nih.govHigher yields, improved atom economy, milder reaction conditions.
Flow Chemistry Implementation of continuous flow reactors for synthesis.Enhanced safety, scalability, and process control.
Photocatalysis Use of light-driven reactions to form key chemical bonds in the molecule. diva-portal.orgEnergy efficiency, novel reaction pathways. diva-portal.org

Design of Advanced Functional Materials Incorporating the Compound

The bifunctional nature of this compound, with its distinct primary and tertiary amine groups, makes it a valuable building block for advanced functional materials. smolecule.com Diamines are essential monomers in the synthesis of polymers like polyamides (e.g., Nylon) and polyimides. asm.orgnih.gov

Future research could focus on:

Polymer Chemistry: Incorporating this compound into polymer chains could create materials with unique properties. smolecule.comacs.org The cyclohexane (B81311) ring provides rigidity, while the amine groups can serve as cross-linking sites or points for further functionalization. Such polymers could find use in high-performance plastics, resins, and coatings. smolecule.comnih.gov

Supramolecular Assemblies: The amine groups are capable of forming hydrogen bonds, which could be exploited in the design of self-assembling supramolecular structures. smolecule.com These organized systems are of interest in areas like drug delivery and sensor technology.

Surface Modification: The compound could be used to modify the surfaces of materials, altering their chemical and physical properties for applications such as improved adhesion or biocompatibility. smolecule.com

Deepening Mechanistic Understanding of Biological Interactions

While specific biological data on this compound is limited, its structural features suggest potential interactions with biological systems. smolecule.com The study of structure-activity relationships (SAR) is crucial in medicinal chemistry to understand how a molecule's structure influences its biological effects. nih.govmdpi.comnih.gov

Future investigations should aim to:

Identify Molecular Targets: Research is needed to determine which enzymes or receptors the compound interacts with. The aminoethyl group could participate in hydrogen bonding and electrostatic interactions within active sites, while the cyclohexane ring offers structural stability.

Elucidate Mechanisms of Action: Arylcyclohexylamine derivatives are known to interact with targets like the N-methyl-D-aspartate (NMDA) receptor. nih.gov Studies could explore whether this compound exhibits similar or novel neurological activities.

Investigate Structure-Activity Relationships (SAR): Systematic modification of the molecule's structure—for instance, by altering substituents on the cyclohexane ring or the length of the ethylamino chain—could reveal key features for biological activity. nih.govmdpi.com Studies on related cyclohexylamine (B46788) and diamine compounds have shown that the distance and orientation of the amino groups are critical for their biological function. nih.gov

Expanding Applications in Catalysis and Medicinal Chemistry

The presence of both primary and tertiary amine functionalities within the same molecule opens up significant opportunities in catalysis and drug design. acs.orgnih.gov

Asymmetric Catalysis: Chiral 1,2-diamines are widely used as ligands for metal catalysts in asymmetric synthesis, a process vital for producing enantiomerically pure pharmaceuticals. rsc.orgrsc.org this compound and its derivatives could be developed as new ligands for transition metals like rhodium or iridium, potentially catalyzing reactions with high efficiency and stereoselectivity. acs.org In such catalytic systems, the primary amine can form an enamine intermediate while the tertiary amine interacts with other components of the reaction. acs.orgnih.gov

Organocatalysis: Amine derivatives can function as organocatalysts, avoiding the need for metals. nih.gov The dual amine functionality of this compound could be exploited for cooperative catalysis, where both amine groups play an active role in the catalytic cycle. acs.org

Medicinal Chemistry and Drug Design: The compound can serve as a scaffold or building block for more complex pharmaceutical agents. smolecule.comwikipedia.org The amine groups provide sites for chemical modification to tune the molecule's properties, such as solubility and lipophilicity, which are important for developing new therapeutic compounds. nih.gov For example, derivatives of cyclohexene (B86901) have been investigated for a range of pharmacological activities. ppor.az

Application AreaPotential Role of this compoundResearch Focus
Asymmetric Catalysis As a chiral ligand for transition metal catalysts (e.g., Rh, Ir). rsc.orgacs.orgSynthesis of enantiomerically pure compounds for pharmaceuticals. rsc.org
Organocatalysis As a bifunctional catalyst for C-C and C-N bond formation. acs.orgnih.govDevelopment of metal-free, environmentally benign catalytic systems.
Medicinal Chemistry As a molecular scaffold for creating new drug candidates. smolecule.comwikipedia.orgDesigning derivatives with targeted biological activity (e.g., anticancer, antimicrobial). nih.govppor.az
Coordination Chemistry As a ligand forming complexes with transition metals. Creating novel metal complexes with unique catalytic or material properties.

Synergistic Approaches Combining Experimental and Computational Methods

To accelerate research and gain deeper insights, a combination of experimental synthesis and computational modeling is essential. researchgate.net This synergistic approach can predict properties and guide experimental design, saving time and resources.

Future interdisciplinary research should involve:

Molecular Modeling: Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to predict the compound's three-dimensional structure, conformational preferences, and vibrational patterns. acs.orgtaylorfrancis.com Such studies can help understand how the molecule interacts with catalytic sites or biological receptors. researchgate.net

Predictive Toxicology and Pharmacology: Computational tools can be employed to predict the pharmacokinetic and toxicological profiles of new derivatives before they are synthesized, helping to prioritize candidates with the most promising properties.

Thermodynamic Property Prediction: Quantum-chemical calculations can accurately predict thermochemical properties like enthalpies of formation, which is valuable for process design and safety assessment. researchgate.net By combining these calculations with experimental data from techniques like combustion calorimetry, a more complete and reliable dataset can be established. researchgate.net

This integrated strategy, blending theoretical predictions with real-world experiments, will be crucial for unlocking the full potential of this compound and its derivatives in science and technology. appleacademicpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.